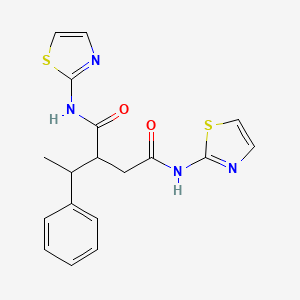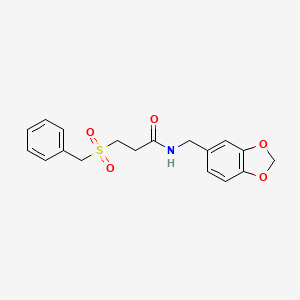![molecular formula C18H22N2O4S B4191720 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B4191720.png)
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate
Vue d'ensemble
Description
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate, also known as Mecarbinate, is a carbamate derivative that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine, which can enhance muscle contraction and nerve impulse transmission. 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has also been found to have a reversible mechanism of action, which makes it useful in the study of enzyme kinetics.
Biochemical and Physiological Effects:
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has also been found to enhance muscle contraction and nerve impulse transmission, which can have implications for the treatment of neuromuscular disorders. Additionally, 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in the study of diseases such as Alzheimer's and Parkinson's. It also has a reversible mechanism of action, which makes it useful in the study of enzyme kinetics. However, 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has some limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate. One area of research is the development of new derivatives of 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate with improved properties such as increased solubility and longer half-life. Another area of research is the study of the long-term effects of 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate on cognitive function and neuromuscular function. Additionally, 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate could be studied in the context of other diseases such as multiple sclerosis and myasthenia gravis. Finally, the use of 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate in the development of new therapies for neuromuscular disorders could be explored.
Applications De Recherche Scientifique
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has been widely used in scientific research due to its unique chemical properties. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate useful in the study of diseases such as Alzheimer's and Parkinson's, which are characterized by a decrease in acetylcholine levels. 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has also been used in the study of muscle contraction and nerve impulse transmission.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-8-16(9-5-13)20-18(21)24-15(3)12-19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,19H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDXDSAERLZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4191658.png)


![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)
![4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)

![1-[2-(diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4191705.png)
![N-1-adamantyl-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4191716.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)
![N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4191726.png)
![3-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4191734.png)
